N-Propyl-N-butylnitrosamine
Overview
Description
N-Propyl-N-butylnitrosamine is an organic compound belonging to the class of N-nitrosamines. These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom. This compound has the molecular formula C7H16N2O and a molecular weight of 144.22 g/mol . It is known for its potential mutagenic and carcinogenic properties, which have made it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Propyl-N-butylnitrosamine can be synthesized through the nitrosation of secondary amines. One efficient method involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields . The reaction typically involves mixing the secondary amine with TBN at room temperature, leading to the formation of the N-nitrosamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-N-butylnitrosamine undergoes various chemical reactions, including:
Nitrosation: The formation of this compound itself is a result of nitrosation, where a nitroso group is introduced to a secondary amine.
Oxidation: This compound can undergo oxidation reactions, leading to the formation of nitroso oxides.
Reduction: Reduction reactions can convert this compound into corresponding amines.
Common Reagents and Conditions
Nitrosation: Reagents like tert-butyl nitrite (TBN) are commonly used under solvent-free conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nitrosation: this compound.
Oxidation: Nitroso oxides.
Reduction: Corresponding secondary amines.
Scientific Research Applications
N-Propyl-N-butylnitrosamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of N-nitrosamines.
Biology: Research on its mutagenic and carcinogenic properties helps in understanding the mechanisms of cancer development.
Medicine: Studies on this compound contribute to the development of cancer prevention strategies by identifying potential carcinogens.
Industry: It is used in the testing of nitrosamine contamination in pharmaceuticals and other products
Mechanism of Action
The mechanism of action of N-Propyl-N-butylnitrosamine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of electrophilic intermediates that can react with DNA, forming covalent DNA adducts. These adducts can cause mutations if not repaired, contributing to carcinogenesis .
Comparison with Similar Compounds
N-Propyl-N-butylnitrosamine is similar to other N-nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). its unique structure, with propyl and butyl groups, affects its reactivity and biological activity. Similar compounds include:
N-nitrosodimethylamine (NDMA): Known for its high carcinogenic potential.
N-nitrosodiethylamine (NDEA): Also a potent carcinogen with different alkyl groups.
N-nitrosomorpholine (NMOR): Used in studies of nitrosamine reactivity and toxicity.
This compound stands out due to its specific alkyl groups, which influence its chemical behavior and interactions with biological molecules.
Properties
IUPAC Name |
N-butyl-N-propylnitrous amide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-3-5-7-9(8-10)6-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBQUKRCVPUHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCC)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180076 | |
Record name | 1-Butanamine, N-nitroso-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
94.1 °C | |
Record name | N-NITROSO-N-PROPYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/865 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Density |
0.92 | |
Record name | N-NITROSO-N-PROPYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/865 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.0916 mmHg | |
Record name | N-NITROSO-N-PROPYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/865 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
25413-64-3 | |
Record name | N-Nitroso-N-propyl-1-butanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25413-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanamine, N-nitroso-N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025413643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanamine, N-nitroso-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80180076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | butyl(nitroso)propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-NITROSO-N-PROPYL-N-BUTYLAMINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/865 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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